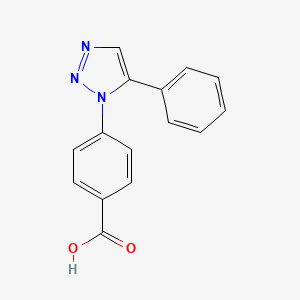
2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid, also known as DQA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DQA is a heterocyclic compound that contains both a quinoline and benzoic acid moiety.
作用機序
The mechanism of action of 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In Alzheimer's disease research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In Parkinson's disease research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and physiological effects:
2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In Alzheimer's disease research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to improve cognitive function and inhibit beta-amyloid aggregation in animal models. In Parkinson's disease research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation in animal models.
実験室実験の利点と制限
The advantages of using 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit various enzymes and signaling pathways, and its ability to exhibit various biochemical and physiological effects. The limitations of using 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
For 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid research include the development of more potent and selective 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid analogs, the investigation of its potential therapeutic applications in other diseases, the elucidation of its mechanism of action, and the evaluation of its toxicity and pharmacokinetic properties. Additionally, the use of 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.
合成法
The synthesis of 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid involves the condensation reaction between 2-aminobenzoic acid and 3,4-dihydro-2(1H)-quinolinone. The reaction is carried out in the presence of a catalyst such as acetic anhydride or concentrated sulfuric acid. The resulting product is then purified using column chromatography to obtain pure 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid.
科学的研究の応用
2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the pathogenesis of the disease. In Parkinson's disease research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
特性
IUPAC Name |
2-(3,4-dihydroquinolin-2-ylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)12-6-2-4-8-14(12)18-15-10-9-11-5-1-3-7-13(11)17-15/h1-8H,9-10H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGZBHLKTSQBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC2=CC=CC=C21)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5836145.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5836162.png)
![N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5836166.png)

![1-ethyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5836177.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide](/img/structure/B5836185.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5836196.png)


![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5836219.png)

![methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate](/img/structure/B5836233.png)
![ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5836248.png)